Cas no 827014-22-2 (4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid)

4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group and a butanoic acid side chain. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the oxadiazole ring enhances metabolic stability, while the carboxylic acid functionality allows for further derivatization, making it valuable for drug discovery and material science applications. Its well-defined molecular architecture ensures consistent performance in synthetic routes, particularly in the development of bioactive molecules. The compound is typically characterized by high purity and stability under standard storage conditions.
4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid structure
827014-22-2 structure
Product name:4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid
CAS No:827014-22-2
MF:C12H11N2O3Cl
MW:266.68034
MDL:MFCD06624152
CID:1078731
PubChem ID:2969353

4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
    • 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID
    • 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-butanoic acid
    • 4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoicacid
    • 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoicacid
    • DTXSID60388018
    • 827014-22-2
    • AKOS000112018
    • LS-03990
    • SR-01000290098
    • CS-0317145
    • FT-0684220
    • MFCD06624152
    • SR-01000290098-1
    • ALBB-012733
    • 1,2,4-oxadiazole-5-butanoic acid, 3-(2-chlorophenyl)-
    • STK801703
    • 4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid
    • MDL: MFCD06624152
    • Inchi: InChI=1S/C12H11ClN2O3/c13-9-5-2-1-4-8(9)12-14-10(18-15-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17)
    • InChI Key: FWFICMBNADKWMD-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)O)Cl

Computed Properties

  • Exact Mass: 266.04600
  • Monoisotopic Mass: 266.0458199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.2Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 76.22000
  • LogP: 2.79730

4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid Security Information

  • HazardClass:IRRITANT

4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
062957-500mg
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-butanoic acid
827014-22-2
500mg
$237.00 2023-09-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387815-250mg
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
827014-22-2 95+%
250mg
¥1296.00 2024-07-28
Crysdot LLC
CD11051064-5g
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
827014-22-2 95+%
5g
$749 2024-07-18
TRC
B405173-50mg
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
827014-22-2
50mg
$ 50.00 2022-06-07
TRC
B405173-100mg
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
827014-22-2
100mg
$ 65.00 2022-06-07
Chemenu
CM282111-5g
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
827014-22-2 95%
5g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387815-1g
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
827014-22-2 95+%
1g
¥3024.00 2024-07-28
A2B Chem LLC
AC35402-1g
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
827014-22-2 95%
1g
$35.00 2024-04-19
1PlusChem
1P005296-1g
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID
827014-22-2 95%
1g
$43.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387815-5g
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
827014-22-2 95+%
5g
¥9360.00 2024-07-28

4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid Related Literature

Additional information on 4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid

Comprehensive Overview of 4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid (CAS No. 827014-22-2)

The compound 4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid (CAS No. 827014-22-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This oxadiazole derivative features a 2-chlorophenyl moiety attached to a 1,2,4-oxadiazole ring, which is further linked to a butanoic acid chain. Such structural characteristics make it a promising candidate for various applications, including drug development and material science.

In recent years, the demand for heterocyclic compounds like 4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid has surged, driven by their versatility in medicinal chemistry. Researchers are particularly interested in its potential as a bioactive scaffold, given the oxadiazole ring's ability to mimic peptide bonds and interact with biological targets. This compound is often explored for its anti-inflammatory, antimicrobial, and anticancer properties, aligning with current trends in precision medicine and targeted therapy.

The synthesis of CAS No. 827014-22-2 typically involves multi-step organic reactions, including cyclization and functional group transformations. Its chlorophenyl group enhances lipophilicity, which can improve membrane permeability—a critical factor in drug design. This attribute has led to its inclusion in studies focusing on central nervous system (CNS) drugs and metabolic disorder treatments, addressing growing concerns about neurodegenerative diseases and diabetes.

From an industrial perspective, 4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid is also valued for its stability and compatibility with other chemical processes. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in custom synthesis projects. Companies specializing in contract research organizations (CROs) and pharmaceutical intermediates frequently list this compound in their catalogs, catering to the rising demand for high-purity chemicals.

Environmental and safety considerations are paramount when handling CAS No. 827014-22-2. While not classified as hazardous, proper storage conditions—such as controlled temperature and moisture-free environments—are recommended to maintain its integrity. This aligns with the broader industry shift toward green chemistry and sustainable practices, which emphasize minimizing waste and optimizing synthetic routes.

In summary, 4-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylbutanoic Acid represents a compelling area of study for researchers and industries alike. Its structural complexity, combined with its potential therapeutic applications, positions it as a key player in advancing drug discovery and material innovation. As scientific inquiries continue to evolve, this compound is likely to remain a focal point in discussions about next-generation pharmaceuticals and functional materials.

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